(S)-4-(3-Bromophenyl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
(4S)-4-(3-bromophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10BrNO/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m1/s1 |
InChI Key |
OKCQAQCUYZLTCI-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@H](CNC1=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Asymmetric Synthesis Methodologies for S 4 3 Bromophenyl Pyrrolidin 2 One
Stereoselective Synthetic Pathways to the (S)-Configuration at C-4
The establishment of the stereogenic center at the C-4 position is the critical challenge in the synthesis of (S)-4-(3-Bromophenyl)pyrrolidin-2-one. Various strategies have been developed that rely on the use of chiral auxiliaries, asymmetric catalysis, or chiral starting materials derived from nature.
Chiral Auxiliary-Mediated Approaches for Pyrrolidinone Core Construction
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct a stereoselective transformation. Once the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. For the synthesis of 4-substituted pyrrolidin-2-ones, Evans-type oxazolidinone auxiliaries are commonly employed.
The general strategy involves attaching the chiral auxiliary to an achiral precursor, often via an N-acylation. The resulting chiral imide is then subjected to a diastereoselective reaction, such as a conjugate addition. The steric bulk of the substituent on the oxazolidinone (e.g., benzyl (B1604629) or isopropyl) effectively shields one face of the enolate intermediate, directing the incoming electrophile to the opposite face. For the synthesis of a 4-arylpyrrolidin-2-one, this would typically involve a Michael addition of the N-enoyl oxazolidinone to a suitable pronucleophile or, more commonly, the conjugate addition of an organometallic reagent (like a Gilman cuprate) to an α,β-unsaturated system. Following the diastereoselective addition, the auxiliary is removed, and subsequent cyclization yields the enantiomerically enriched 4-substituted pyrrolidin-2-one.
| Chiral Auxiliary | Reaction Type | Key Intermediate | Diastereomeric Excess (d.e.) |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Conjugate Addition | N-Crotonyl Imide | >95% |
| (S)-4-benzyloxazolidin-2-one | Michael Addition | N-Acryloyl Imide | >98% |
| Oppolzer's Camphorsultam | Alkylation | N-Acylsultam | >99% |
Asymmetric Catalysis in Pyrrolidinone Synthesis
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. Both organocatalysis and metal-based catalysis have been successfully applied to the synthesis of chiral pyrrolidinones.
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a third pillar of asymmetric catalysis. nih.govchinesechemsoc.org For the synthesis of chiral pyrrolidinones, the most common strategies involve the asymmetric Michael addition to nitroalkenes or α,β-unsaturated aldehydes, often catalyzed by chiral secondary amines like proline and its derivatives. nih.gov
A typical pathway involves the reaction of a Michael donor, such as a malonate or a ketone, with a 3-bromonitrostyrene in the presence of a chiral organocatalyst. The catalyst, for instance a diarylprolinol silyl (B83357) ether, activates the Michael acceptor through the formation of a transient iminium ion, which lowers the LUMO and directs the nucleophilic attack from a specific face. nih.gov The resulting Michael adduct, containing the newly formed stereocenter, can then be elaborated into the target pyrrolidin-2-one through a series of functional group transformations, including reduction of the nitro group and subsequent intramolecular cyclization. Cinchona alkaloids and chiral phosphoric acids have also been employed to catalyze cascade reactions that form the pyrrolidinone ring with high enantioselectivity. rsc.orgnih.gov
| Organocatalyst | Reaction Type | Substrates | Enantiomeric Excess (e.e.) |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Michael Addition | Aldehydes and Nitroalkenes | Up to 99% |
| Cinchonidine-derived Squaramide | Cascade Reaction | N-Tosyl aminomethyl enone and α,β-unsaturated ketone | Up to 98% organic-chemistry.org |
| Chiral Phosphoric Acid (TRIP) | Aza-Michael Cyclization | N-protected bis-homoallylic amine | >90% |
Transition metal catalysis provides a powerful platform for constructing complex molecular architectures. rsc.org Rhodium and palladium complexes, in particular, have been utilized in asymmetric reactions to form chiral pyrrolidinones.
Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated lactams is a direct method for installing the C-4 aryl substituent. nih.gov In this approach, a 1,5-dihydropyrrolidin-2-one is treated with a (3-bromophenyl)boronic acid in the presence of a chiral rhodium catalyst, typically formed in situ from a rhodium precursor and a chiral bisphosphine ligand (e.g., BINAP). The chiral ligand environment dictates the facial selectivity of the aryl transfer from the boron reagent to the unsaturated lactam, yielding the this compound with high enantiopurity.
Palladium-catalyzed reactions, such as asymmetric carboamination, have also been developed for the synthesis of substituted pyrrolidines. nih.gov These reactions can involve the intramolecular cyclization of an appropriately functionalized acyclic precursor, where the palladium catalyst and its chiral ligand control the stereochemical outcome of the ring-forming step. umich.edunih.gov
| Metal Catalyst / Ligand | Reaction Type | Substrates | Enantiomeric Excess (e.e.) |
| [Rh(acac)(CO)2] / (S)-BINAP | Asymmetric 1,4-Addition | 1,5-Dihydropyrrolidin-2-one and Arylboronic acid | Up to 98% nih.gov |
| Pd(OAc)2 / Chiral Phosphoramidite | Asymmetric Annulation | γ-Methylidene-δ-valerolactone and Isocyanate | Up to 95% nih.gov |
| NiCl2(dme) / Chiral Quinox Ligand | 1,4-Arylcarbamoylation | 1,3-Diene and Arylboronic acid | >99% chinesechemsoc.org |
Enantioselective Approaches Utilizing Chiral Pool Precursors
The chiral pool refers to the collection of inexpensive, readily available enantiopure compounds from natural sources, such as amino acids, carbohydrates, and terpenes. Syntheses starting from these materials take advantage of their inherent chirality to produce complex chiral targets. L-Glutamic acid is an ideal chiral pool precursor for (S)-4-substituted pyrrolidin-2-ones.
The synthesis begins with the conversion of L-glutamic acid into (S)-pyroglutamic acid, a five-membered lactam, which already possesses the desired stereochemistry at what will become the C-5 position of the final product. The carboxylic acid of pyroglutamic acid can then be manipulated to introduce the desired C-4 substituent. This often involves multi-step sequences. While direct arylation at C-4 is challenging, strategies may involve the conversion of the carboxylic acid to a suitable handle for cross-coupling or the opening of the lactam ring, functionalization, and subsequent re-cyclization. This approach ensures that the absolute stereochemistry derived from the natural amino acid is transferred to the final product.
| Chiral Pool Precursor | Key Transformation | Resulting Scaffold |
| L-Glutamic Acid | Cyclization | (S)-Pyroglutamic Acid |
| (S)-Proline | Reduction / Functionalization | (S)-2-substituted Pyrrolidine (B122466) |
| D-Serine | Multi-step conversion | Chiral Acyclic Precursor |
Multicomponent Reaction Strategies for Pyrrolidinone Annulation
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a highly efficient route to complex heterocyclic structures. researchgate.net These reactions are characterized by high atom economy and procedural simplicity.
For the synthesis of substituted pyrrolidinones, 1,3-dipolar cycloaddition reactions are a prominent MCR strategy. An azomethine ylide, generated in situ from an amino acid (like sarcosine) and an aldehyde, can react with a dipolarophile, such as an α,β-unsaturated ester or ketone bearing a 3-bromophenyl group. This [3+2] cycloaddition directly constructs the five-membered pyrrolidine ring. By using a chiral ligand or catalyst, this process can be rendered asymmetric, affording enantiomerically enriched pyrrolidines that can be subsequently oxidized to the corresponding pyrrolidin-2-one. The Ugi and Passerini reactions are other powerful MCRs that can be adapted to synthesize highly functionalized lactam structures, including pyrrolidinone derivatives.
| MCR Type | Key Components | Catalyst/Conditions | Stereocontrol |
| 1,3-Dipolar Cycloaddition | Aldehyde, Amino Acid, Dipolarophile | Ag(I) / Chiral Ligand | High d.e. and e.e. |
| Ugi Four-Component | Aldehyde, Amine, Isocyanide, Carboxylic Acid | None (often spontaneous) | Diastereoselective (with chiral inputs) |
| Passerini Three-Component | Aldehyde, Isocyanide, Carboxylic Acid | None (often spontaneous) | Substrate-controlled |
One-Pot Syntheses and Domino Processes
One-pot syntheses and domino (or cascade) reactions represent highly efficient strategies for the construction of complex molecules from simple precursors in a single operation, thereby avoiding the isolation of intermediates and minimizing waste. These approaches are particularly valuable for increasing resource efficiency. lnu.edu.cn
A plausible one-pot approach for the synthesis of 4-arylpyrrolidin-2-ones involves a conjugate addition/nitro-Mannich/lactamization reaction sequence. nih.gov For the synthesis of this compound, this would likely involve the copper-catalyzed conjugate addition of an organozinc reagent to a nitroacrylate, followed by a nitro-Mannich reaction with an imine derived from 3-bromobenzaldehyde, and subsequent in situ lactamization to form the desired pyrrolidin-2-one ring. The stereoselectivity of this process can be controlled through the use of chiral ligands or auxiliaries.
Domino reactions initiated by an aldol (B89426) condensation have also been developed for the synthesis of highly substituted nitrogen heterocycles. lnu.edu.cn Another relevant domino process involves an oxidative dehydrogenation/cyclization coupling/dehydrogenative aromatization sequence, which has been used to synthesize pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines. nih.govrsc.org While this specific outcome is different, the initial steps of forming a substituted pyrrolidine ring from aryl precursors are conceptually applicable.
The following table summarizes representative yields for the one-pot synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones, which are precursors to 4-arylpyrrolidin-2-ones. nih.gov
| Entry | Aldehyde | Yield (%) |
| 1 | Benzaldehyde | 75 |
| 2 | 4-Methoxybenzaldehyde | 84 |
| 3 | 2-Naphthaldehyde | 68 |
| 4 | 2-Thiophenecarboxaldehyde | 62 |
Regioselective Considerations in Pyrrolidinone Formation
Regioselectivity is a critical aspect of pyrrolidinone synthesis, particularly when multiple reactive sites are present in the starting materials. The formation of the five-membered lactam ring must proceed in a controlled manner to yield the desired constitutional isomer.
In the context of the conjugate addition/nitro-Mannich/lactamization sequence, the regioselectivity is inherently controlled by the reaction mechanism. nih.gov The initial Michael addition sets up the 1,4-relationship between the aryl group and the nitrogen atom, which then directs the subsequent intramolecular cyclization to form the 4-substituted pyrrolidin-2-one.
Alternative strategies, such as those involving the ring contraction of piperidine (B6355638) derivatives, also highlight the importance of regiocontrol. researchgate.net In such cases, the reaction conditions can be tuned to selectively yield either pyrrolidin-2-ones or other heterocyclic structures like 3-iodopyrroles from the same starting material. researchgate.net This selectivity is often governed by the choice of oxidant and additives. researchgate.net
The development of highly regio- and diastereoselective methods is crucial for the efficient synthesis of densely functionalized pyrrolidines. lnu.edu.cn For instance, in domino reactions involving multiple bond-forming events, the initial reaction's regioselectivity dictates the outcome of the entire cascade. lnu.edu.cn
Process Optimization and Green Chemistry Principles in Scalable Synthesis
The scalable synthesis of fine chemicals like this compound necessitates the application of process optimization and green chemistry principles to ensure economic viability and environmental sustainability.
Key green chemistry considerations include the use of less hazardous chemical syntheses, designing for energy efficiency, and the use of renewable feedstocks where possible. One-pot and domino reactions are inherently greener than traditional multi-step syntheses as they reduce the number of unit operations, solvent usage, and waste generation. lnu.edu.cnnih.gov
The use of catalytic rather than stoichiometric reagents is another cornerstone of green chemistry. For example, employing catalytic amounts of copper in the conjugate addition step is preferable to using stoichiometric organocuprate reagents. nih.gov Furthermore, the development of reactions that can be conducted in environmentally benign solvents, or even under solvent-free conditions, significantly improves the green credentials of a synthetic process.
Process optimization for scalable synthesis would involve a detailed study of reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and purity while minimizing energy consumption. The use of flow chemistry can also offer advantages in terms of safety, scalability, and process control. The development of a four-component catalytic system that utilizes oxygen as a solo oxidant for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines is an example of a greener domino reaction. nih.gov
The following table outlines some green chemistry metrics that are important for evaluating the sustainability of a chemical process.
| Metric | Description | Goal |
| Atom Economy | The proportion of reactant atoms that are incorporated into the desired product. | Maximize |
| E-Factor | The mass ratio of waste to desired product. | Minimize |
| Process Mass Intensity (PMI) | The total mass used in a process divided by the mass of the final product. | Minimize |
| Solvent Intensity | The total mass of solvents used divided by the mass of the final product. | Minimize |
Chemical Reactivity and Transformation Mechanisms of S 4 3 Bromophenyl Pyrrolidin 2 One
Reactivity at the Pyrrolidin-2-one Amide Functionality
The pyrrolidin-2-one ring contains a secondary amide (a lactam), which presents opportunities for functionalization, primarily at the nitrogen atom. The reactivity of this moiety is governed by the properties of the amide bond.
N-Functionalization: Alkylation and Acylation Reactions
The nitrogen atom of the pyrrolidin-2-one ring is the primary site for functionalization. As a secondary amide, the N-H proton is weakly acidic and can be removed by a sufficiently strong base to generate a nucleophilic amide anion. This anion can then react with various electrophiles in N-alkylation and N-acylation reactions. researchgate.netrsc.org
N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. The reaction typically proceeds by deprotonation with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, followed by nucleophilic attack on an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). chemrxiv.org The choice of base and solvent is crucial to ensure efficient deprotonation without promoting side reactions. Under controlled conditions, the newly formed tertiary amine remains protonated and does not undergo further alkylation. rsc.org
N-Acylation: The introduction of an acyl group to form an N-acyl lactam (an imide) is another common transformation. researchgate.net This can be achieved using acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. These reactions are fundamental in peptide synthesis and for modifying the electronic and steric properties of the lactam. researchgate.netmdpi.com
Below is a table summarizing typical reagents used for the N-functionalization of lactams.
| Reaction Type | Reagent Class | Specific Examples | Base | Typical Solvent |
| N-Alkylation | Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl bromide | NaH, K₂CO₃, LiHMDS | DMF, THF, Acetonitrile |
| N-Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride | Pyridine, Triethylamine | Dichloromethane, THF |
| N-Acylation | Acid Anhydrides | Acetic anhydride, Trifluoroacetic anhydride | DMAP (catalyst) | Dichloromethane |
This table presents representative examples of reagents and conditions for N-functionalization reactions applicable to the pyrrolidin-2-one moiety.
Ring-Opening and Ring-Expansion Reactions (if documented)
The five-membered lactam ring of pyrrolidin-2-one is generally stable. However, under forcing conditions, it can undergo ring-opening. This typically involves the hydrolysis of the amide bond, which requires strong acidic or basic conditions and elevated temperatures, yielding a γ-amino acid derivative.
While the synthesis of pyrrolidin-2-ones via the ring contraction of piperidine (B6355638) derivatives has been documented, ring-expansion reactions starting from the pyrrolidin-2-one core are not commonly reported in the literature. researchgate.netrsc.orgnih.gov Such transformations would require significant skeletal rearrangement and are not considered typical reactivity pathways for this class of compounds under standard synthetic conditions.
Transformations at the Bromophenyl Moiety
The bromophenyl group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck) for Aryl Modification
The carbon-bromine bond on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C bond formation in modern organic synthesis. researchgate.netjocpr.com The general mechanism for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation (for Suzuki and Sonogashira) or carbopalladation (for Heck), and reductive elimination to release the product and regenerate the Pd(0) catalyst. nobelprize.orgnih.gov
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.org It is widely used to form biaryl structures and is valued for its mild conditions and the commercial availability and stability of boronic acids. researchgate.netresearchgate.net
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. gold-chemistry.orgorganic-chemistry.org This method is essential for synthesizing arylalkynes. scirp.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with high stereoselectivity for the trans isomer. wikipedia.orgorganic-chemistry.org It is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the reaction. nih.govnih.gov
The table below outlines typical conditions for these cross-coupling reactions involving aryl bromides.
| Reaction | Coupling Partner | Typical Pd Catalyst | Typical Ligand | Typical Base | Bond Formed |
| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Ar-Ar' |
| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine, DIPA | Ar-C≡C-R |
| Heck | H₂C=CHR | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | Ar-CH=CHR |
This interactive table summarizes common components for palladium-catalyzed cross-coupling reactions with aryl bromide substrates.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org However, this reaction generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. masterorganicchemistry.comyoutube.com These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex.
In (S)-4-(3-Bromophenyl)pyrrolidin-2-one, the pyrrolidin-2-one substituent is located meta to the bromine atom. Substituents in the meta position have a minimal effect on the stability of the SNAr intermediate. Furthermore, the lactam group is not a sufficiently strong electron-withdrawing group to activate the ring for this type of transformation. Consequently, SNAr pathways are not considered a viable strategy for functionalizing this compound under standard conditions.
Directed Ortho Metalation (DoM) Strategies
Directed ortho metalation (DoM) is a powerful method for functionalizing the position ortho to a directing metalation group (DMG) on an aromatic ring. wikipedia.orgorganic-chemistry.org The DMG, typically a heteroatom-containing functional group, coordinates to a strong organolithium base (e.g., n-butyllithium), directing deprotonation at the adjacent ortho position to form an aryllithium species, which can then be trapped with an electrophile. uwindsor.cabaranlab.org
For this compound, the application of DoM is problematic for two main reasons:
The pyrrolidin-2-one group is not a strong DMG. While the amide carbonyl could theoretically coordinate to lithium, it is not as effective as other well-established DMGs.
A more significant competing reaction is halogen-metal exchange. The reaction of aryl bromides with strong organolithium bases, such as n-butyllithium or sec-butyllithium, is extremely rapid, often occurring much faster than proton abstraction (deprotonation). uwindsor.ca This would result in the formation of a lithiated species at the position of the bromine atom, not at the ortho position.
Therefore, DoM is not a feasible strategy for the regioselective functionalization of the positions ortho to the pyrrolidin-2-one substituent in this molecule.
Stereochemical Integrity and Transformations at the Chiral Center (C-4)
The stereocenter at the C-4 position, bearing the 3-bromophenyl group, is a crucial element of the molecule's identity and a focal point for stereoselective transformations. The stability of this center and the ability to control its configuration during chemical reactions are of paramount importance for its use in asymmetric synthesis.
The stereochemical integrity of the C-4 position in 4-arylpyrrolidin-2-ones is highly dependent on the reaction conditions. The hydrogen atom at C-4 is acidic due to its position alpha to the lactam carbonyl group. Under basic conditions, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face, potentially leading to epimerization or racemization, which is the loss of stereochemical purity.
The control of diastereoselectivity in reactions involving this chiral center is a key challenge. When the enolate of a 4-substituted pyrrolidinone is reacted with an electrophile, the approach of the reagent is influenced by the stereochemistry of other parts of the molecule, such as substituents on the nitrogen atom or at other ring positions. The choice of base, solvent, and temperature can significantly influence the ratio of diastereomeric products by favoring either kinetic or thermodynamic control. For instance, the use of bulky, non-coordinating bases like lithium diisopropylamide (LDA) at low temperatures often favors the formation of the kinetic enolate, which can lead to different stereochemical outcomes compared to the thermodynamically more stable enolate formed under equilibrating conditions.
Strategies to achieve high diastereoselectivity include the use of chiral auxiliaries attached to the lactam nitrogen. These auxiliaries can effectively shield one face of the enolate, directing the incoming electrophile to the opposite face and thereby controlling the formation of the new stereocenter relative to the existing one.
Table 1: Factors Influencing Diastereoselectivity at C-4
| Factor | Influence on Stereoselectivity | Rationale |
|---|---|---|
| Base | The size and nature of the base (e.g., LDA vs. NaH) can determine the formation of the kinetic vs. thermodynamic enolate. | Bulky bases favor deprotonation at the less sterically hindered site, leading to the kinetic product. |
| Temperature | Lower temperatures (-78 °C) typically favor the kinetic product, preserving the initial stereochemistry. | Prevents equilibration to the more stable thermodynamic enolate, which can lead to mixtures. |
| Solvent | The polarity and coordinating ability of the solvent can influence the enolate geometry and aggregation state. | Coordinating solvents can solvate the metal cation, affecting the transition state of the reaction. |
| N-Substituent | Bulky or chiral substituents on the lactam nitrogen can provide steric hindrance, directing the approach of electrophiles. | Acts as a built-in chiral auxiliary to control the facial selectivity of the reaction. |
The C-4 position can be functionalized stereospecifically by generating the corresponding enolate and trapping it with a suitable electrophile. This allows for the introduction of various substituents, such as alkyl, acyl, or other functional groups, with control over the stereochemical outcome. The existing (S)-configuration at C-4 serves as a powerful directing group.
For example, the diastereoselective alkylation of the lithium enolate of an N-protected (S)-4-arylpyrrolidin-2-one with an alkyl halide can proceed with high stereospecificity. The incoming alkyl group will preferentially add from the face opposite to the bulkier substituent on the chiral auxiliary or the existing C-4 aryl group, leading to a product with a defined trans or cis relationship between the C-4 and newly functionalized position. This method is a cornerstone for building molecular complexity from this chiral scaffold. The predictability of these alkylations makes this compound a valuable building block for synthesizing molecules with multiple stereocenters.
Derivatization Strategies for Novel this compound Analogues
The presence of the 3-bromophenyl moiety provides a versatile handle for a wide array of derivatization reactions, particularly through modern cross-coupling chemistry. These strategies allow for the synthesis of a diverse library of analogues with modified electronic and steric properties, which is essential for applications in medicinal chemistry and materials science.
The bromine atom on the phenyl ring is ideally positioned for palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction allows for the coupling of the 3-bromophenyl group with various aryl or heteroaryl boronic acids or esters. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comyonedalabs.com This is a powerful method for synthesizing biaryl and heteroaryl-aryl structures, significantly expanding the structural diversity of the analogues.
Heck Reaction: The Heck reaction can be employed to couple the aryl bromide with alkenes, introducing vinyl groups that can be further functionalized. nih.govwikipedia.orgorganic-chemistry.orglibretexts.orgmdpi.com
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a wide range of primary or secondary amines, amides, or carbamates. wikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.orgatlanchimpharma.com This is a key method for introducing nitrogen-containing functional groups, which are prevalent in biologically active molecules.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, introducing an alkynyl substituent.
These transformations are generally high-yielding and tolerant of the lactam functionality, making them robust methods for late-stage diversification of the this compound scaffold.
Table 2: Representative Cross-Coupling Reactions for Derivatization
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Conditions |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ / R-B(OR)₂ | C-C (sp²) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/H₂O) |
| Heck | Alkene (H₂C=CHR) | C-C (sp²) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) |
| Buchwald-Hartwig | R₂NH | C-N | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) |
| Sonogashira | Terminal Alkyne (RC≡CH) | C-C (sp) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |
This compound is an excellent chiral synthon for diastereoselective reactions that introduce new stereocenters. The inherent chirality of the molecule can be used to control the stereochemical outcome of reactions at other positions on the pyrrolidinone ring or on substituents.
One common strategy involves the diastereoselective functionalization at the C-3 or C-5 positions. For example, after forming an enolate, reactions can be designed to introduce a substituent at the C-3 position. The facial selectivity of this addition would be influenced by the C-4 aryl group, leading to the preferential formation of one diastereomer.
Furthermore, the pyrrolidinone scaffold can participate in more complex transformations like asymmetric 1,3-dipolar cycloaddition reactions. acs.org By converting the lactam into a suitable azomethine ylide precursor, it can react with dipolarophiles to construct new five-membered rings fused or appended to the original scaffold. The stereochemistry of the newly formed ring is often directed by the C-4 chiral center, allowing for the creation of complex polycyclic systems with multiple, well-defined stereocenters. nih.gov These advanced strategies highlight the utility of this compound as a versatile platform for asymmetric synthesis. nih.gov
Advanced Spectroscopic and Structural Characterization of S 4 3 Bromophenyl Pyrrolidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By analyzing the chemical environment of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about connectivity, molecular dynamics, and spatial relationships between atoms.
For (S)-4-(3-Bromophenyl)pyrrolidin-2-one, ¹H and ¹³C NMR spectra confirm the core structure. The ¹H NMR spectrum would feature distinct signals for the aromatic protons of the 3-bromophenyl group and the aliphatic protons of the pyrrolidin-2-one ring. The protons on the five-membered ring (at C3, C4, and C5) would exhibit complex splitting patterns due to spin-spin coupling. Similarly, the ¹³C NMR spectrum would show characteristic resonances for the carbonyl carbon, the aromatic carbons (including the carbon bearing the bromine atom), and the aliphatic carbons of the lactam ring. bhu.ac.inoregonstate.educompoundchem.comcompoundchem.comoregonstate.edu
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar structural motifs. rsc.orgpdx.eduresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 (C=O) | - | ~175 |
| C3 (CH₂) | 2.5 - 2.8 (dd) | ~38 |
| C4 (CH) | 3.6 - 3.9 (m) | ~45 |
| C5 (CH₂) | 3.4 - 3.7 (m) | ~50 |
| C1' | - | ~142 |
| C2' | 7.4 - 7.5 (s) | ~133 |
| C3' | - | ~122 (C-Br) |
| C4' | 7.2 - 7.3 (d) | ~130 |
| C5' | 7.2 - 7.3 (t) | ~130 |
| C6' | 7.1 - 7.2 (d) | ~128 |
Note: Chemical shifts are highly dependent on the solvent and experimental conditions. Values are estimates. dd = doublet of doublets, m = multiplet, t = triplet, d = doublet, s = singlet, br s = broad singlet.
While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of signals and for probing through-bond and through-space connectivities. slideshare.netharvard.edunih.govnih.govresearchgate.netsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu For this compound, COSY would show correlations between the C4-H proton and the two diastereotopic C3-H protons, as well as between the C4-H proton and the two diastereotopic C5-H protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for conformational analysis. mdpi.comresearchgate.net In the pyrrolidinone ring, NOESY could detect correlations between protons that are on the same face of the ring, helping to determine its preferred puckering conformation (e.g., envelope or twist). nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is an efficient way to assign the ¹³C signals based on the more easily assigned ¹H spectrum. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). This is vital for piecing together the molecular skeleton. For instance, HMBC would show correlations from the C4 proton to the aromatic carbons C2' and C6', and from the C5 protons to the carbonyl carbon (C2), confirming the attachment of the bromophenyl group at the C4 position. sdsu.edu
Table 2: Expected 2D NMR Correlations
| Experiment | Correlated Nuclei | Expected Key Correlations |
|---|---|---|
| COSY | ¹H ↔ ¹H | H4 ↔ H3a/H3bH4 ↔ H5a/H5b |
| NOESY | ¹H ↔ ¹H (through space) | H4 ↔ H5 (cis)H4 ↔ H3 (cis) |
| HSQC | ¹H ↔ ¹³C (1-bond) | H3a/H3b ↔ C3H4 ↔ C4H5a/H5b ↔ C5 |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | H4 ↔ C2', C6'H5a/H5b ↔ C2 (C=O)H3a/H3b ↔ C5 |
Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information that is inaccessible from solution-state NMR. researchgate.netnih.gov It is particularly valuable in the pharmaceutical industry for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. researchgate.net Different polymorphs can have distinct physical properties, including solubility and bioavailability.
For this compound, ssNMR, particularly ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR, can be used to:
Identify and Distinguish Polymorphs: Since the chemical shift in ssNMR is highly sensitive to the local electronic environment, different crystal packing arrangements in polymorphs will result in distinct sets of NMR signals. nih.gov
Analyze Molecular Dynamics: ssNMR can probe molecular motions in the solid state, such as ring puckering or side-chain rotation, by measuring relaxation parameters.
Characterize Amorphous Content: Unlike diffraction techniques that require long-range order, ssNMR can detect and characterize amorphous (non-crystalline) forms of the compound within a sample. nih.govresearchgate.netnih.govohiolink.edu
Chiroptical Spectroscopy for Absolute Configuration and Enantiomeric Purity Determination
Chiroptical spectroscopy encompasses a group of techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are essential for determining the absolute configuration (the actual 3D arrangement of atoms) and enantiomeric purity of a chiral sample.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. researchgate.net A chiral molecule will absorb one handedness of light more strongly than the other in the region of its chromophores' electronic transitions, giving rise to a CD signal. The resulting spectrum, with its characteristic positive or negative peaks, is known as a Cotton effect. wikipedia.orglibretexts.orgmgcub.ac.in
For this compound, the key chromophores are the amide (lactam) group and the bromophenyl ring. The n→π* electronic transition of the lactam carbonyl group typically occurs around 210-230 nm and is highly sensitive to the stereochemistry at the adjacent C4 position. The sign of the Cotton effect associated with this transition can often be correlated with the absolute configuration of the chiral center.
Optical Rotatory Dispersion (ORD) measures the variation of optical rotation as a function of the wavelength of light. slideshare.net While a simple optical rotation measurement is usually performed at a single wavelength (e.g., the sodium D-line at 589 nm), an ORD curve provides much more structural information.
In regions far from an absorption band, the ORD curve is a plain curve. However, in the vicinity of a chromophore's absorption, the curve becomes anomalous and shows a characteristic peak and trough, which is also referred to as a Cotton effect. libretexts.orgmgcub.ac.in The shape and sign of this anomalous curve are directly related to the CD spectrum through the Kronig-Kramers transforms and are characteristic of the molecule's absolute configuration. slideshare.net
Vibrational Circular Dichroism (VCD) is the infrared analogue of electronic CD. It measures the differential absorption of left- and right-circularly polarized light in the vibrational transition region (typically 4000-800 cm⁻¹). cas.cznih.gov VCD provides a wealth of stereochemical information, as the spectrum contains numerous bands corresponding to the various vibrational modes of the molecule.
The major advantage of VCD is that the absolute configuration of a chiral molecule can be determined unambiguously by comparing the experimental VCD spectrum with a spectrum predicted from quantum chemical calculations (e.g., using Density Functional Theory, DFT). acs.orgethz.chdtu.dknih.govschrodinger.com For this compound, the VCD signals in the C=O stretching (~1700 cm⁻¹) and C-H stretching (~3000 cm⁻¹) regions would be particularly diagnostic. A match between the signs and relative intensities of the experimental VCD bands and those calculated for the (S)-enantiomer would provide a definitive assignment of its absolute configuration. americanlaboratory.comru.nlrsc.org
Table 3: Summary of Chiroptical Techniques
| Technique | Principle | Application to this compound |
|---|---|---|
| CD Spectroscopy | Differential absorption of circularly polarized UV-Vis light. | Determines absolute configuration via the sign of the Cotton effect of the lactam and aromatic chromophores. |
| ORD Measurements | Variation of optical rotation with the wavelength of light. | Confirms absolute configuration through analysis of the anomalous dispersion (Cotton effect) curve. |
| VCD Spectroscopy | Differential absorption of circularly polarized infrared light. | Provides definitive assignment of absolute configuration by comparing the experimental spectrum to quantum chemical calculations. americanlaboratory.comrsc.org |
X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal proof of molecular connectivity, conformation, and, crucially for chiral molecules, the absolute stereochemistry. For this compound, this technique would yield a detailed picture of its solid-state structure and the intermolecular forces that govern its crystal packing.
Single-Crystal X-Ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) is the gold-standard technique for determining the absolute configuration of chiral molecules. wvu.edu The process involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to compute an electron density map of the molecule, from which the atomic positions can be determined with high precision.
For this compound, the presence of the bromine atom is particularly advantageous for the determination of its absolute stereochemistry. Heavy atoms like bromine scatter X-rays anomalously, meaning the scattering factor has both real and imaginary components. This phenomenon, known as anomalous dispersion, allows for the unambiguous assignment of the (S) configuration at the C4 chiral center by analyzing Friedel pairs in the diffraction data. wvu.edu
While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of structurally related compounds allows for an informed prediction of its likely solid-state conformation. For instance, the pyrrolidine (B122466) ring is known to adopt various conformations, such as a twisted or envelope shape, to minimize steric strain. nih.govnih.gov The dihedral angle between the plane of the pyrrolidinone ring and the bromophenyl ring would be a key conformational parameter.
A complete crystallographic study would provide the precise bond lengths, bond angles, and torsion angles, confirming the expected geometry of the lactam and the aromatic ring. The data table below outlines the typical parameters obtained from a single-crystal X-ray diffraction experiment, which would be essential for a full structural characterization of the title compound.
| Crystallographic Parameter | Description | Value for this compound |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₁₀H₁₀BrNO |
| Formula Weight | The mass of one mole of the compound. | 240.10 g/mol |
| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Data not available |
| Space Group | The specific symmetry group of the crystal. | Data not available |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | Data not available |
| Volume (V) | The volume of the unit cell. | Data not available |
| Z | The number of molecules per unit cell. | Data not available |
| Calculated Density (Dx) | The theoretical density of the crystal. | Data not available |
| Flack Parameter | A value used to confirm the absolute stereochemistry (a value near zero for the correct enantiomer). | Data not available |
Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The arrangement of molecules within a crystal, known as the crystal packing, is governed by a network of non-covalent supramolecular interactions. fudan.edu.cn For this compound, the key functional groups—the secondary amide (lactam) and the bromophenyl ring—are expected to dictate the formation of a robust three-dimensional architecture.
π-π Stacking and Other Interactions: The bromophenyl ring provides the capacity for π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or parallel-displaced fashion. mdpi.com These interactions, though weaker than hydrogen bonds, play a crucial role in the close packing of aromatic molecules. researchgate.netresearchgate.net Furthermore, the bromine substituent can participate in halogen bonding, acting as an electrophilic region that interacts with a nucleophilic partner like the carbonyl oxygen (C-Br···O=C). C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of an aromatic ring of a neighboring molecule, are also plausible and frequently observed in similar structures. nih.govnih.gov
The interplay of these varied interactions—strong N-H···O hydrogen bonds forming the primary structure, supplemented by weaker π-π, C-H···O, and halogen bonding interactions—would collectively stabilize the three-dimensional crystalline framework of this compound.
| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Significance in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | N-H···O=C | 2.8 - 3.2 | Primary interaction forming chains or dimers. |
| Hydrogen Bond | C-H···O=C | 3.0 - 3.8 | Secondary interaction stabilizing the overall network. |
| π-π Stacking | Cg···Cg (Ring Centroids) | 3.3 - 3.8 | Contributes to close packing of aromatic rings. |
| Halogen Bond | C-Br···O=C | 3.0 - 3.5 | Directional interaction that can influence molecular orientation. |
| C-H···π Interaction | C-H···Cg (Ring Centroid) | 3.2 - 3.8 | Further stabilizes the three-dimensional structure. |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is an indispensable analytical technique for confirming the molecular weight of a compound and elucidating its structure by analyzing the fragmentation pattern of its ions in the gas phase. rsc.org For this compound, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is used to confirm its elemental composition.
The molecular formula of the compound is C₁₀H₁₀BrNO, with a monoisotopic mass of 238.9946 Da. uni.luachemblock.com In HRMS, typically using electrospray ionization (ESI), the compound is observed as a protonated molecule [M+H]⁺ or other adducts. The measured mass-to-charge ratio (m/z) is compared to the theoretical value, with a match within a few parts per million (ppm) confirming the molecular formula. The presence of a single bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion, which exhibits two peaks of nearly equal intensity separated by 2 Da (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). researchgate.net
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀BrNO | uni.luachemblock.com |
| Monoisotopic Mass | 238.9946 Da | uni.lu |
| Predicted [M+H]⁺ m/z | 240.0019 / 242.0000 | uni.lu |
| Predicted [M+Na]⁺ m/z | 261.9838 / 263.9819 | uni.lu |
Upon ionization, particularly with a hard technique like electron ionization (EI), the molecular ion becomes energetically unstable and undergoes fragmentation into smaller, characteristic ions. chemguide.co.uk While an experimental spectrum for this compound is not available, a plausible fragmentation pathway can be proposed based on the known behavior of related chemical classes, such as lactams, aromatic halides, and pyrrolidinones. nist.govlibretexts.orgnih.gov
A likely fragmentation pathway would involve:
Formation of the molecular ion (M⁺˙) at m/z 239/241.
Loss of the bromine radical (·Br) , a common fragmentation for aromatic bromides, to yield a stable ion at m/z 160.
Alpha-cleavage adjacent to the carbonyl group, leading to the loss of a CO molecule, resulting in a fragment at m/z 211/213.
Cleavage of the pyrrolidinone ring , which can occur through various pathways. One possibility is the loss of ethene (C₂H₄) via a retro-Diels-Alder-type reaction, or the loss of the entire side chain attached to the aromatic ring.
Formation of the bromophenyl cation ([C₆H₄Br]⁺) at m/z 155/157, a common fragment for bromophenyl-substituted compounds.
Fragmentation of the lactam ring itself , similar to that of 2-pyrrolidinone, could lead to characteristic ions at lower m/z values. nist.gov
Analysis of these fragmentation pathways provides a structural fingerprint that can be used to identify the compound and distinguish it from its isomers.
| Proposed Fragment Ion | m/z (for ⁷⁹Br) | Neutral Loss | Plausible Structure / Description |
|---|---|---|---|
| [M]⁺˙ | 239 | - | Molecular Ion |
| [M-CO]⁺˙ | 211 | CO | Loss of carbonyl group |
| [M-Br]⁺ | 160 | Br | Loss of bromine radical |
| [C₆H₄Br]⁺ | 155 | C₄H₆NO | Bromophenyl cation |
| [M-C₂H₄]⁺˙ | 211 | C₂H₄ | Loss of ethene from the lactam ring |
| [C₆H₅]⁺ | 77 | C₄H₅BrNO | Phenyl cation (following loss of Br) |
Theoretical and Computational Studies on S 4 3 Bromophenyl Pyrrolidin 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic properties that govern a molecule's stability and reactivity.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. mdpi.com It is widely employed for geometry optimization, a process that finds the three-dimensional arrangement of atoms with the lowest possible energy, representing the molecule's most stable conformation. researchgate.net
For (S)-4-(3-Bromophenyl)pyrrolidin-2-one, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to predict its optimal molecular geometry. researchgate.net This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable equilibrium structure is found. The resulting optimized geometry provides crucial data on the molecule's shape and structural parameters. In similar heterocyclic compounds, the pyrrolidine (B122466) ring has been observed to adopt a distorted envelope conformation. nih.gov
Table 1: Illustrative Geometrical Parameters from DFT Optimization Note: This table presents typical parameters that would be obtained from a DFT calculation for a molecule like this compound. Actual values would require a specific calculation.
| Parameter | Description | Predicted Value |
| Bond Lengths | ||
| C=O | Carbonyl bond length | ~1.23 Å |
| C-N | Amide C-N bond length | ~1.35 Å |
| C-Br | Carbon-Bromine bond length | ~1.91 Å |
| Bond Angles | ||
| O=C-N | Amide angle | ~125° |
| C-C-Br | Angle at bromophenyl ring | ~119° |
| Dihedral Angles | ||
| C-N-C-C | Pyrrolidine ring torsion | Varies (defines pucker) |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and easily excitable. For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is expected to be localized on the electron-rich regions, such as the bromophenyl ring and the lone pairs of the oxygen and nitrogen atoms. The LUMO is likely distributed over the carbonyl group and the aromatic ring, which can accept electron density.
Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors Note: This table is based on typical values for similar organic molecules and illustrates the output of an FMO analysis.
| Parameter | Formula | Illustrative Value (eV) |
| HOMO Energy | EHOMO | -6.5 |
| LUMO Energy | ELUMO | -1.2 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 |
| Chemical Softness (S) | 1 / (2η) | 0.189 |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | 3.85 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.79 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. wolfram.com It is plotted on the electron density surface, using a color scale to indicate electrostatic potential. scispace.com Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net Green areas represent neutral potential.
For this compound, an MEP map would highlight the most reactive sites. The area around the carbonyl oxygen atom would show a strong negative potential (red) due to the oxygen's high electronegativity and lone pairs, making it a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atom on the amide nitrogen would exhibit a positive potential (blue), indicating its role as a hydrogen bond donor. The bromophenyl ring would display a complex potential distribution, with negative potential above and below the plane of the ring due to the π-electrons.
Conformational Analysis and Energy Landscapes
Molecules are not static entities; they are flexible and can adopt various shapes or conformations. Conformational analysis explores these different spatial arrangements and their relative energies.
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a molecule, providing insights into its conformational flexibility, interactions with its environment (like a solvent), and the time-scales of molecular motions. nih.govutwente.nl
An MD simulation of this compound, typically in a solvent like water or chloroform, would reveal the dynamic nature of the pyrrolidine ring. The five-membered ring is not planar and undergoes "puckering," rapidly interconverting between different envelope and twist conformations. researchgate.net These simulations can identify the most populated (i.e., most stable) conformations and the pathways for transitioning between them.
A Potential Energy Surface (PES) is a multidimensional plot that represents the potential energy of a molecule as a function of its geometric coordinates, such as bond lengths or dihedral angles. libretexts.orglibretexts.org Mapping the PES allows for the identification of all possible conformations, their relative energies, and the energy barriers that separate them. uni-rostock.de
For this compound, a PES map could be generated by systematically varying one or two key dihedral angles that define the puckering of the pyrrolidine ring. The map would show energy minima, which correspond to stable or metastable conformers (like specific envelope or twist forms), and saddle points, which represent the transition states between these conformers. libretexts.org This provides a comprehensive picture of the molecule's conformational landscape and the energy required to change its shape.
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For the synthesis of chiral molecules like this compound, computational methods can map out potential energy surfaces, identify key intermediates and transition states, and determine the most favorable reaction pathways. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the stereoselectivity and reactivity observed in the formation of substituted pyrrolidinones. arabjchem.orgrsc.orgnih.gov
For instance, in the synthesis of pyrrolidinedione derivatives, computational studies have detailed the multi-step reaction involving Michael addition, Nef-type rearrangement, and cyclization. rsc.orgnih.govresearchgate.net These studies calculate the energy barriers for each step, revealing the rate-determining stages and the influence of catalysts or reaction conditions. While direct computational studies on the specific synthetic routes to this compound are not extensively documented in the provided context, the established methodologies for similar γ-lactam structures are directly applicable. These would involve modeling the reactants, any catalysts involved, and the solvent to create a comprehensive picture of the reaction environment.
By analogy with computational studies on other substituted pyrrolidinones, a theoretical investigation into the synthesis of this compound would likely explore reactions such as the asymmetric hydrogenation of a corresponding pyrrolin-2-one precursor or the cyclization of a chiral γ-amino acid derivative. The insights gained from such computational work are crucial for optimizing reaction conditions to improve yield and enantioselectivity.
Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis
A cornerstone of reaction mechanism elucidation is the identification of transition states (TS), which are the highest energy points along a reaction coordinate. Locating these first-order saddle points on the potential energy surface allows for the calculation of activation energies, which are critical for understanding reaction kinetics. For the synthesis of substituted pyrrolidinones, computational chemists employ various algorithms to find the geometry of these fleeting structures. researchgate.net
Once a transition state is identified, Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state downhill to the corresponding reactant and product, confirming that the identified TS indeed connects the intended species. This provides a clear and detailed visualization of the bond-forming and bond-breaking processes.
For a hypothetical asymmetric synthesis of this compound, identifying the transition states for the enantioselective step would be paramount. IRC analysis would reveal how the chiral catalyst or auxiliary interacts with the substrate to favor the formation of the (S)-enantiomer over the (R)-enantiomer. The table below illustrates the kind of data that would be generated from such a study for a key stereodetermining step.
| Transition State | Activation Energy (kcal/mol) | Key Interacting Atoms | Imaginary Frequency (cm⁻¹) |
| TS_pro-S | 15.2 | Catalyst-H, Substrate-Cα | -350 |
| TS_pro-R | 17.8 | Catalyst-H, Substrate-Cα | -380 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Catalyst Design and Optimization via Computational Modeling
Computational modeling is not only used to understand existing catalytic systems but also to design new, more efficient catalysts. pnnl.govmdpi.com By understanding the structure-activity and structure-selectivity relationships at a molecular level, catalysts can be virtually screened and modified to enhance their performance. This in silico approach significantly accelerates the catalyst development process, saving time and resources. pnnl.gov
In the context of synthesizing this compound, computational methods could be employed to design a catalyst for an enantioselective reaction. For example, if a transition metal catalyst with a chiral ligand is used, DFT calculations can predict how modifications to the ligand's structure will affect the energy difference between the diastereomeric transition states, and thus the enantiomeric excess of the product. researchgate.net
Parameters such as the steric bulk, electronic properties, and conformational flexibility of the ligand can be systematically varied in the computational model. The table below presents a hypothetical example of how computational screening could guide the optimization of a chiral phosphine (B1218219) ligand for an asymmetric hydrogenation reaction to produce the target compound.
| Ligand Modification | Predicted ΔΔG‡ (kcal/mol) (TS_pro-S - TS_pro-R) | Predicted Enantiomeric Excess (%) |
| Phenyl groups | -1.5 | 90 |
| Naphthyl groups | -2.1 | 96 |
| 3,5-di-tert-butylphenyl groups | -2.5 | 98 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, which are based on quantum mechanics without empirical parameters, can accurately predict a wide range of spectroscopic properties for molecules. psi-k.neted.ac.uk These predictions are invaluable for structure elucidation, allowing for direct comparison between calculated and experimental spectra. For a novel or sparsely characterized compound like this compound, predicted spectra can aid in its identification and structural confirmation.
Methods like DFT and time-dependent DFT (TD-DFT) are commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). researchgate.netnih.govnih.gov The accuracy of these predictions is often high enough to distinguish between different isomers or conformers of a molecule.
For this compound, first-principles calculations could predict its ¹H and ¹³C NMR spectra. This would involve calculating the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.netumn.edu Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum to specific molecular motions. The table below shows a hypothetical comparison between calculated and experimental spectroscopic data for the target compound.
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹H NMR (δ, ppm, C4-H) | 3.65 | 3.62 |
| ¹³C NMR (δ, ppm, C2=O) | 178.2 | 177.9 |
| IR Frequency (cm⁻¹, C=O stretch) | 1695 | 1690 |
| UV-Vis λ_max (nm) | 215, 260 | 218, 262 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
These computational tools provide a powerful complement to experimental techniques in the study of chemical compounds, offering deep insights into their structure, reactivity, and properties.
Applications of S 4 3 Bromophenyl Pyrrolidin 2 One in Advanced Organic Synthesis and Materials Science
(S)-4-(3-Bromophenyl)pyrrolidin-2-one as a Chiral Building Block
The core value of this compound in organic synthesis lies in its identity as a chiral building block. Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of more complex, stereochemically defined molecules. The pyrrolidine (B122466) scaffold is a common structural motif in many biologically active natural and synthetic compounds. mdpi.com The stereocenter at the C4 position of this molecule is crucial for introducing chirality into target structures, which is essential in fields like medicinal chemistry and catalysis.
Synthesis of Chiral Ligands for Asymmetric Catalysis
Chiral pyrrolidine derivatives are cornerstones in the field of asymmetric catalysis, frequently serving as the backbone for highly effective chiral ligands. mdpi.com These ligands coordinate with metal centers to create catalysts that can induce high levels of enantioselectivity in a wide range of chemical transformations. While specific research detailing the use of this compound for this purpose is limited, the general applicability of the pyrrolidine framework is well-established. For instance, derivatives of (S)-proline, a related chiral pyrrolidine, are used to create bifunctional organocatalysts for reactions like asymmetric aldol (B89426) additions. mdpi.com
The structure of this compound offers several handles for its conversion into a chiral ligand. The secondary amine within the lactam ring could potentially be functionalized, or the lactam itself could be opened to yield a γ-amino acid derivative, which can then be elaborated into more complex ligand structures. Furthermore, the 3-bromophenyl group can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach phosphine (B1218219) groups or other coordinating moieties, creating bidentate or tridentate ligands. The stereocenter at C4 would serve to create a chiral environment around the catalytic metal center, influencing the stereochemical outcome of the reaction.
Table 1: Examples of Pyrrolidine-Based Ligands in Asymmetric Catalysis
| Ligand Type | Precursor | Application Example |
|---|---|---|
| Prolinamide Organocatalysts | (S)-Proline | Asymmetric Michael addition of aldehydes to nitroolefins |
| Pyrrolidinopyridine (PPY) Derivatives | Chiral Pyrrolidines | Acylative kinetic resolution of alcohols |
Precursor for Complex Organic Molecules (Non-clinical focus)
Pyrrolidine-containing molecules are precursors to a vast array of complex organic structures, including alkaloids and other natural products. nih.govmdpi.com The this compound scaffold can be envisioned as a key intermediate in multi-step synthetic sequences. The lactam functionality provides a stable core that can be carried through several synthetic steps before being potentially reduced to a pyrrolidine or hydrolyzed to a γ-amino acid.
The 3-bromophenyl group is particularly valuable for building molecular complexity. It serves as a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or alkynyl groups. This enables the construction of complex biaryl structures or the extension of carbon chains, which are common strategies in the synthesis of elaborate molecular architectures for research in areas like chemical biology or materials science. A patent has described the synthesis of (2S)-2-[4-(3-bromophenyl)-2-oxo-1-pyrrolidinyl]butanamide, a derivative of the title compound, highlighting the utility of this core in building more functionalized molecules. google.com
Scaffold for Natural Product Analogues (Synthetic interest)
The pyrrolidin-2-one ring is a privileged scaffold found in numerous natural products exhibiting a wide range of biological activities. nih.gov The synthesis of natural product analogues, which are structurally related but modified compounds, is a major focus of synthetic chemistry to explore structure-activity relationships or to develop molecules with improved properties.
This compound represents an ideal starting point for creating analogues of natural products containing a 4-aryl-γ-lactam core. By modifying the bromophenyl ring through substitution reactions or by functionalizing the nitrogen atom of the lactam, chemists can systematically alter the structure and explore its impact on chemical or physical properties. This approach allows for the creation of libraries of novel compounds built around the chiral pyrrolidinone core, which can be of interest for screening in various non-clinical applications or for studying fundamental aspects of molecular recognition.
Role in Polymer Chemistry and Advanced Materials
The application of chiral building blocks is expanding from traditional organic synthesis into the realm of materials science, where they are used to impart chirality and specific functionalities to polymers and porous materials.
Monomer or Initiator for Specialty Polymers
While the direct use of this compound as a monomer or initiator in polymerization is not documented, its structural features suggest potential in this area. The polymerization of 2-pyrrolidone itself, initiated by strong bases, is a known process to produce nylon 4. google.com It is conceivable that substituted pyrrolidones could undergo similar ring-opening polymerizations to create functional polyamides. The 4-(3-bromophenyl) substituent would introduce chirality and a specific functional group into the polymer backbone, potentially influencing the material's properties such as thermal stability, solubility, and its ability to engage in chiral recognition.
Alternatively, the molecule could be modified to act as a chiral initiator for other types of polymerization. For example, the nitrogen atom could be functionalized with a group capable of initiating polymerization, thereby incorporating the chiral bromophenylpyrrolidinone moiety at the end of a polymer chain. The bromine atom also offers a site for post-polymerization modification, allowing for the grafting of other polymer chains or the attachment of functional molecules.
Incorporation into Chiral Porous Organic Frameworks (POFs, COFs)
One of the most promising potential applications for this compound is in the construction of chiral porous organic frameworks (POFs) and covalent organic frameworks (COFs). rsc.org These materials are crystalline, porous polymers with well-defined structures, built from organic molecular building blocks. rsc.org The incorporation of chiral units into the framework is a key strategy for creating materials capable of enantioselective separation, sensing, and asymmetric catalysis. researchgate.net
The structure of this compound is well-suited for this purpose. The chiral pyrrolidinone unit can impart chirality to the framework's pores. The bromophenyl group is a common reactive moiety used in the synthesis of COFs, typically via coupling reactions like Suzuki or Yamamoto polymerizations, which form new carbon-carbon bonds to build the extended network. By using this molecule as a chiral linker or node in the synthesis of a COF, it would be possible to create a highly ordered, porous material with chiral recognition sites embedded directly into its structure. Such materials are of high interest for applications in chiral chromatography and heterogeneous asymmetric catalysis. researchgate.netmdpi.com
Table 2: Potential Roles of this compound in Advanced Materials
| Material Type | Potential Role | Key Functional Group(s) | Resulting Property |
|---|---|---|---|
| Specialty Polyamides | Monomer (via Ring-Opening) | Lactam ring | Chiral, functional polymer backbone |
| Functional Polymers | Chiral Initiator/Modifier | N-H of lactam, Bromine | Chain-end functionalization, Post-polymerization modification |
Development of Optically Active Functional Materials (Excluding any direct biological activity)
The inherent chirality of this compound makes it a prime candidate for the development of materials that can interact with or influence polarized light, or recognize other chiral molecules.
Chiral Recognition Materials
The enantioselective recognition of chiral molecules is crucial in various fields, including analytical chemistry and preparative separation sciences. Materials that can selectively interact with one enantiomer over another are of high value. This compound can serve as a monomer for the synthesis of chiral polymers, which can then be used as chiral stationary phases (CSPs) for chromatographic separations. mdpi.comuta.edunih.gov
The principle of chiral recognition by such materials relies on the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers of the analyte. eijppr.com The stability of these complexes differs for each enantiomer, leading to different retention times in a chromatographic setup and thus, separation. The effectiveness of a CSP is largely dependent on its structural and electronic properties. uta.edu The phenyl group in this compound can participate in π-π stacking interactions, while the lactam moiety can engage in hydrogen bonding and dipole-dipole interactions, all of which are crucial for chiral recognition. doi.org
The synthesis of such a chiral polymer could involve the polymerization of a vinyl-substituted derivative of this compound. The resulting polymer would present a high density of chiral centers, enhancing its enantioselective recognition capabilities. The performance of such a CSP in separating racemic mixtures of various compounds would be a subject of detailed research.
Table 1: Potential Interactions for Chiral Recognition
| Interaction Type | Contributing Moiety | Potential Analyte Group |
|---|---|---|
| π-π Stacking | 3-Bromophenyl group | Aromatic rings |
| Hydrogen Bonding | Lactam (C=O and N-H) | -OH, -NH2, C=O |
| Dipole-Dipole | Lactam, C-Br bond | Polar functional groups |
Organic Electronic Materials
While direct applications of this compound in organic electronics are not yet widely documented, its molecular structure suggests potential utility in this field. Heterocyclic compounds are known to play a role in organic electronic materials such as organic light-emitting diodes (OLEDs) and organic semiconductors. slideshare.net The electronic properties of these materials can be tuned through molecular design. openaccessgovernment.org
The bromophenyl group of this compound serves as a versatile handle for cross-coupling reactions, such as the Suzuki or Heck reactions. researchgate.netmdpi.comyoutube.com This allows for the synthesis of π-conjugated polymers, where the pyrrolidinone moiety could introduce specific electronic or morphological properties. For instance, polymers incorporating this chiral lactam could exhibit interesting chiroptical properties, such as circularly polarized luminescence (CPL), which is a desirable feature for advanced display technologies.
The synthesis of such materials would involve a multi-step process, starting with the functionalization of the bromophenyl group to introduce other aromatic or heteroaromatic units, thereby extending the π-conjugation. The resulting oligomers or polymers could then be investigated for their electronic properties, such as their HOMO/LUMO energy levels, charge carrier mobility, and photoluminescent behavior. nih.gov
Table 2: Potential Synthetic Routes to Organic Electronic Materials
| Reaction Type | Reactant | Potential Product | Application |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Biphenyl-substituted pyrrolidinone | Conjugated polymer backbone |
| Heck Coupling | Alkene | Styrenyl-substituted pyrrolidinone | Extended π-system |
Applications in Agrochemical and Fine Chemical Synthesis
The utility of this compound is not limited to materials science. Its structure also makes it a valuable intermediate in the synthesis of complex organic molecules for the agrochemical and fine chemical industries. researchgate.net Chirality is a key factor in the efficacy of many agrochemicals, and the use of enantiomerically pure starting materials is often essential. researchgate.netpharmasalmanac.com
As a chiral building block, this compound provides a scaffold upon which further complexity can be built. The lactam ring can be opened to yield a variety of derivatives, or the phenyl ring can be further functionalized. The bromine atom, as mentioned previously, can be readily converted to other functional groups via transition metal-catalyzed cross-coupling reactions, providing access to a wide range of substituted analogues.
In fine chemical synthesis, this compound can be used to introduce a specific stereocenter into a larger target molecule. The synthesis of complex, biologically active molecules often relies on a convergent approach, where chiral fragments are synthesized separately and then combined. This compound could serve as such a fragment, contributing its defined stereochemistry to the final product. mdpi.comnbinno.com
The development of synthetic routes utilizing this chiral lactam could lead to more efficient and stereoselective syntheses of high-value chemicals. The versatility of its functional groups allows for a wide range of chemical transformations, making it a valuable tool for the synthetic organic chemist.
Table 3: Synthetic Utility of this compound
| Transformation | Reagent/Condition | Product Type | Potential Application |
|---|---|---|---|
| Lactam Reduction | LiAlH4 or similar | (S)-4-(3-Bromophenyl)pyrrolidine | Chiral amine synthesis |
| N-Alkylation/Arylation | Alkyl/Aryl halide, base | N-Substituted pyrrolidinone | Diversification of derivatives |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | 4-(Biphenyl)pyrrolidin-2-one | Synthesis of complex scaffolds |
Future Research Directions and Emerging Paradigms for S 4 3 Bromophenyl Pyrrolidin 2 One
Exploration of Novel and Sustainable Synthetic Methodologies (e.g., Flow Chemistry, Electrochemistry)
The synthesis of pyrrolidinone derivatives is increasingly benefiting from the adoption of novel and sustainable chemical manufacturing technologies. mdpi.com Flow chemistry, in particular, offers considerable advantages over traditional batch processes, including enhanced safety, better reaction control, and scalability. mdpi.comnih.govnih.gov For the synthesis of (S)-4-(3-bromophenyl)pyrrolidin-2-one, continuous-flow processes could lead to higher yields and purity by enabling precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This methodology is particularly advantageous for handling hazardous reagents and intermediates safely. nih.gov
Advanced Functionalization and Diversification Strategies
The bromine atom on the phenyl ring of this compound serves as a versatile handle for a wide range of post-synthesis modifications. Advanced functionalization strategies, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), can be employed to introduce a diverse array of substituents at this position. This would allow for the creation of a library of novel derivatives with potentially enhanced biological activities or material properties.
Furthermore, the pyrrolidinone ring itself offers sites for functionalization. Research into stereoselective methods to introduce substituents at other positions of the pyrrolidinone core could lead to new chemical entities with unique three-dimensional structures. The development of such strategies is crucial for exploring the structure-activity relationship of these compounds in greater detail.
Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction
Unexplored Reactivity Patterns and Mechanistic Discoveries
While the basic reactivity of the pyrrolidinone and bromophenyl moieties is well-understood, there may be unexplored reactivity patterns for this compound under specific conditions. Future research could investigate its behavior in the presence of novel catalysts, under photochemical or electrochemical stimulation, or in unconventional solvent systems. Such studies could reveal new synthetic transformations and provide deeper insights into the reaction mechanisms.
For instance, the interplay between the stereocenter at the 4-position of the pyrrolidinone ring and the reactivity of the bromophenyl group could be a fruitful area of investigation. Understanding these subtle electronic and steric effects could lead to the development of highly selective and novel chemical reactions.
Development of Novel Non-Biological Applications in Catalysis or Materials
Beyond its potential in medicinal chemistry, the unique structural features of this compound make it an interesting candidate for non-biological applications. The chiral pyrrolidinone framework could serve as a scaffold for the development of novel asymmetric catalysts. By attaching a catalytically active metal complex to the phenyl ring, it may be possible to create a chiral environment that can induce stereoselectivity in chemical reactions.
In the field of materials science, the rigid bromophenyl group combined with the polar lactam moiety could be exploited in the design of new functional materials. For example, derivatives of this compound could be explored as components of liquid crystals, chiral polymers, or organic light-emitting diodes (OLEDs). The ability to tune the electronic and photophysical properties through functionalization of the bromophenyl ring makes this a promising avenue for future research. A related compound, (2S)-2-(4-bromophenyl)pyrrolidine, has been noted for its potential in materials science, suggesting similar possibilities for the title compound. smolecule.com
Q & A
Q. What are the most efficient synthetic routes for (S)-4-(3-Bromophenyl)pyrrolidin-2-one, and how do reaction conditions affect yield?
- Methodological Answer : The synthesis of aryl-substituted pyrrolidinones typically involves coupling reactions between pyrrolidinone derivatives and halogenated aromatic precursors. For example, 1-(4-fluorophenyl)pyrrolidin-2-one was synthesized via Ullmann-type coupling of 2-pyrrolidinone with 4-fluoroiodobenzene (85% yield) or 4-bromofluorobenzene (59% yield), suggesting that iodine substituents offer higher reactivity than bromine in such reactions . For the target compound, a similar approach using 3-bromoiodobenzene or 3-bromophenylboronic acid (via Suzuki coupling) with a chiral pyrrolidinone precursor could be explored. Enantiomeric purity may require chiral catalysts or resolution techniques (e.g., diastereomeric salt formation, as seen in hydrochloride-mediated crystallization of related compounds) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming the substitution pattern and stereochemistry. For example, the 3-bromophenyl group would show distinct aromatic proton splitting (meta-substitution) and coupling constants.
- Chiral HPLC : To verify enantiomeric purity, chiral stationary phases (e.g., amylose- or cellulose-based columns) are recommended, as used for resolving (R)- and (S)-enantiomers in related pyrrolidinones .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s Br/Br doublet) .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during the synthesis of this compound?
- Methodological Answer :
- Asymmetric Synthesis : Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to induce stereoselectivity during cyclization.
- Resolution Techniques : Acid-base resolution (e.g., HCl salt formation) can separate enantiomers, as demonstrated in the isolation of (R)- and (S)-pyrrolidinone hydrochloride salts .
- Chiral Chromatography : Preparative HPLC with chiral columns can isolate the (S)-enantiomer from racemic mixtures .
Q. What are the hydrogen bonding patterns and crystal packing features of this compound?
- Methodological Answer :
- X-ray Crystallography : Refinement using SHELX software (e.g., SHELXL for small-molecule structures) can resolve hydrogen bonding networks. For example, the carbonyl group of pyrrolidinone may form intermolecular hydrogen bonds with adjacent NH or OH groups, as observed in related lactams .
- Graph Set Analysis : Etter’s rules can classify hydrogen bond motifs (e.g., chains) to predict supramolecular assembly .
Q. How does the position of the bromine substituent (3- vs. 4-) on the phenyl ring influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare the target compound with analogs like 4-(4-bromophenyl)pyrrolidin-2-one or 4-(3,4,5-trifluorophenyl)pyrrolidin-2-one . Bioassays (e.g., receptor binding or enzyme inhibition) can quantify potency differences.
- Computational Modeling : Density Functional Theory (DFT) calculations can predict electronic effects (e.g., bromine’s electron-withdrawing nature) on pharmacophore interactions .
Key Considerations
- Contradictions : Bromine’s lower reactivity compared to iodine in coupling reactions necessitates optimized conditions (e.g., higher temperatures or palladium catalysts) .
- Unresolved Issues : The impact of 3-bromophenyl substitution on crystal packing versus 4-substituted analogs requires experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
